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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial outcomes for Vactosertib, a

potent and selective small molecule inhibitor of the TGF-β type I receptor kinase (ALK5). By

summarizing quantitative data, detailing experimental protocols, and visualizing key biological

pathways and workflows, this document aims to serve as a valuable resource for researchers,

scientists, and drug development professionals investigating novel cancer therapeutics.

Performance Comparison of Vactosertib in Clinical
Trials
Vactosertib has been evaluated in multiple clinical trials across a range of malignancies,

primarily in combination with other anti-cancer agents. The following tables summarize the key

efficacy and safety outcomes from these studies, comparing them with relevant alternative

treatments.

Table 1: Vactosertib in Relapsed/Refractory Multiple
Myeloma
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Treatment
Arm

Clinical
Trial

N
Overall
Response
Rate (ORR)

6-Month
Progressio
n-Free
Survival
(PFS-6)

Key Grade
≥3 Adverse
Events

Vactosertib +

Pomalidomid

e

NCT0314398

5 (Phase Ib)

[1][2]

15 Not Reported 80%[2]

Renal failure

(1 patient),

hematologic

AE (3

patients)[1]

Pomalidomid

e (Historical

Control)

Richardson et

al., 2014
- Not Reported 20%[2]

Not

Applicable

Pomalidomid

e +

Corticosteroid

s (Historical

Control)

Richardson et

al., 2014
- Not Reported 40%[2]

Not

Applicable

Pomalidomid

e +

Dexamethaso

ne (Doublet

Regimen)

Meta-analysis

(31 trials)[3]
4776

33.3% (95%

CI: 27-39%)

Median PFS:

8.29 months

(95% CI:

7.27-9.31)

Neutropenia

(41%),

Anemia

(20%),

Pneumonia

(14%),

Infection/Febr

ile

Neutropenia

(14%)[3]
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Treatment
Arm

Clinical
Trial

N
Objective
Response
Rate (ORR)

1-Year
Progressio
n-Free Rate
(PFR)

Key Grade
≥3 Adverse
Events

Vactosertib +

Imatinib

NCT0380208

4 (Phase

Ib/II)[4][5]

27 25.9%[4][5] 81.0%[4][5]

Neutropenia

(22.2%),

Anemia

(18.5%)[4][5]

Imatinib

Monotherapy

Fayette et al.,

2007
40

PR: 8%, CR:

2%

2-Year PFS:

55%

Not specified

in abstract[6]

Table 3: Vactosertib in PD-L1 Positive Non-Small Cell
Lung Cancer (NSCLC)
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Treatme
nt Arm

Patient
Subgro
up

Clinical
Trial

N

Objectiv
e
Respon
se Rate
(ORR)

Median
Overall
Survival
(mOS)

Median
Progres
sion-
Free
Survival
(mPFS)

Key
Grade
≥3
Adverse
Events

Vactosert

ib +

Durvalum

ab

PD-L1

≥25%

Phase

Ib/IIa[7]
24

45.8%

(95% CI:

25.6–

67.2)

41.9

months

(95% CI:

3.3-NE)

2.6

months

(95% CI:

1.0–11.1)

Interstitial

lung

disease

(6.7%),

Toxic

epiderma

l

necrolysi

s (3.3%)

[7]

Vactosert

ib +

Durvalum

ab

PD-L1

<25%

Phase

Ib/IIa[7]
36

22.2%

(95% CI:

10.1–

39.2)

11.2

months

(95% CI:

5.8-NE)

3.0

months

(95% CI:

1.8–5.6)

Itching

(38.5%),

Skin rash

(34.6%) -

No

Grade ≥3

reported

for

these[8]

Table 4: Vactosertib in Metastatic Pancreatic Cancer
(Second-Line)
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Treatment
Arm

Clinical
Trial

N
Objective
Response
Rate (ORR)

Disease
Control
Rate (DCR)

Median
Progressio
n-Free
Survival
(mPFS)

Vactosertib +

FOLFOX

NCT0366683

2 (Phase Ib)
13 (DL 1) 23.1% 61.5%

5.6 months

(95% CI:

2.27–8.93)

FOLFIRINOX

(vs. other

regimens)

Meta-analysis

(6 studies)[9]
858

HR: 0.43

(95% CI:

0.23, 0.80)

HR: 0.71

(95% CI:

0.58, 0.88)

HR: 0.68

(95% CI:

0.52, 0.89)

FOLFIRI (vs.

FOLFOX)

Retrospective

analysis[10]
20 Not Reported Not Reported

3 months

(95% CI: 3-4)

- No

significant

difference

FOLFOX (vs.

FOLFIRI)

Retrospective

analysis[10]
11 Not Reported Not Reported

3 months

(95% CI: 3-4)

- No

significant

difference

Table 5: Vactosertib in Recurrent, Refractory, or
Progressive Osteosarcoma

Treatment
Arm

Clinical
Trial

N
(evaluable)

Objective
Response
Rate (ORR)

Median
Overall
Survival
(mOS)

Median
Progressio
n-Free
Survival
(mPFS)

Vactosertib

Monotherapy

NCT0558864

8 (Phase I/II)
11

36.4% (95%

CI: 10.9–

69.2)

6.8 months

(95% CI: 2.4-

NE)

1.9 months

(95% CI: 1.2-

NE)
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Experimental Protocols
This section details the methodologies for key experiments cited in the Vactosertib clinical

trials.

RECIST 1.1 for Tumor Response Evaluation
The Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 is a standardized

methodology for assessing tumor response in clinical trials.[11]

Baseline Assessment:

Target Lesions: Up to five of the largest, most reproducible lesions are selected as target

lesions, with a maximum of two per organ. The longest diameter (LD) of each is

measured.

Non-Target Lesions: All other lesions are identified as non-target lesions and are assessed

qualitatively.

Follow-up Assessment:

The LD of all target lesions is measured at each follow-up. The sum of the LDs is

calculated and compared to the baseline sum.

Non-target lesions are assessed for unequivocal progression.

Response Categories:

Complete Response (CR): Disappearance of all target lesions.

Partial Response (PR): At least a 30% decrease in the sum of the LD of target lesions.

Progressive Disease (PD): At least a 20% increase in the sum of the LD of target lesions,

or the appearance of new lesions.

Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase

to qualify for PD.
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Pharmacokinetic (PK) Analysis
Pharmacokinetic studies in Phase I trials of Vactosertib aim to characterize the absorption,

distribution, metabolism, and excretion (ADME) of the drug.

Sample Collection: Blood samples are collected at multiple time points pre- and post-dose to

capture the drug's concentration-time profile.[12]

Bioanalytical Method: Drug concentrations in plasma are typically determined using a

validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Data Analysis:

Non-compartmental analysis (NCA): Used to calculate key PK parameters such as

maximum concentration (Cmax), time to maximum concentration (Tmax), area under the

concentration-time curve (AUC), and half-life (t1/2).[13]

Population PK modeling: May be used to identify sources of variability in drug exposure

among patients.[14]

PD-L1 Immunohistochemistry (IHC) Testing
In the Vactosertib trial for NSCLC, PD-L1 expression was a key biomarker.

Assay: The specific antibody clone and staining platform are crucial for reproducibility. For

instance, the Dako 22C3 pharmDx assay is used for pembrolizumab, while the Ventana

SP263 assay is used for durvalumab.[15][16]

Scoring:

Tumor Proportion Score (TPS): The percentage of viable tumor cells showing partial or

complete membrane staining at any intensity.[17]

Interpretation: Different clinical trials may use different TPS cut-offs to define PD-L1

positivity (e.g., ≥1%, ≥50%).[15]

Sample Handling: Proper tissue fixation and processing are critical for accurate PD-L1

assessment. Cytology samples may be used if validated.[18]
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Mandatory Visualizations
TGF-β Signaling Pathway
The transforming growth factor-beta (TGF-β) signaling pathway plays a dual role in cancer,

acting as a tumor suppressor in early stages and a promoter of tumor progression in later

stages.[19][20] Vactosertib targets the TGF-β type I receptor (ALK5), inhibiting the downstream

signaling cascade.[2]
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Caption: The canonical TGF-β signaling pathway and the mechanism of action of Vactosertib.

Clinical Trial Workflow for a Phase Ib/II Study
The following diagram illustrates a typical workflow for a Phase Ib/II clinical trial, such as those

conducted for Vactosertib.
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Phase Ib: Dose Escalation
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Caption: A generalized workflow for a Phase Ib/II clinical trial.
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RECIST 1.1 Assessment Workflow
This diagram outlines the decision-making process for assessing tumor response according to

RECIST 1.1 criteria.
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Baseline Scan:
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Caption: Decision workflow for tumor response assessment using RECIST 1.1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://jtd.amegroups.org/article/view/22098/html
https://jtd.amegroups.org/article/view/22098/html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6639705/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6639705/
https://www.ilcn.org/pd-l1-testing-for-lung-cancer-in-2019-perspective-from-the-iaslc-pathology-committee/
https://academic.oup.com/abbs/article/50/10/941/5079216
https://www.mdpi.com/1422-0067/26/15/7326
https://www.benchchem.com/product/b607394#meta-analysis-of-vactosertib-clinical-trial-outcomes
https://www.benchchem.com/product/b607394#meta-analysis-of-vactosertib-clinical-trial-outcomes
https://www.benchchem.com/product/b607394#meta-analysis-of-vactosertib-clinical-trial-outcomes
https://www.benchchem.com/product/b607394#meta-analysis-of-vactosertib-clinical-trial-outcomes
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b607394?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607394?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

